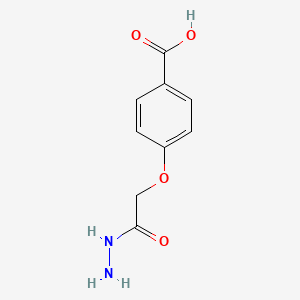
4-(2-Hydrazino-2-oxoethoxy)benzoic acid
Cat. No. B8513885
M. Wt: 210.19 g/mol
InChI Key: JTPHAWTXXACFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07696231B2
Procedure details


In an Parr autoclave, a solution of benzyl 4-(2-hydrazino-2-oxoethoxy)benzoate (400 mg, 1.3 mmol) and a catalytic amount Pd/C in AcOH (25 mL) was stirred under hydrogen pressure (5 Bars) at rt for 45 min. After filtration over celite, the filtrate was evaporated off. The residue was taken up in MeOH and a beige solid precipitated out. Filtration and drying under vacuo at 50° C. overnight gave the title compound as a beige solid (118 mg) in a 42% yield.
Name
benzyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Quantity
400 mg
Type
reactant
Reaction Step One



Name
Yield
42%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([C:3](=[O:22])[CH2:4][O:5][C:6]1[CH:21]=[CH:20][C:9]([C:10]([O:12]CC2C=CC=CC=2)=[O:11])=[CH:8][CH:7]=1)[NH2:2]>CC(O)=O.[Pd]>[NH:1]([C:3](=[O:22])[CH2:4][O:5][C:6]1[CH:21]=[CH:20][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)[NH2:2]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration over celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a beige solid precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying under vacuo at 50° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(N)C(COC1=CC=C(C(=O)O)C=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 118 mg | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
